Cas no 2229153-95-9 (3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid)
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid
- EN300-1777113
- 2229153-95-9
-
- Inchi: 1S/C9H12O3S/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h7H,1-5H2,(H,11,12)
- InChI Key: LGPLGXMVTNPUTO-UHFFFAOYSA-N
- SMILES: S1CCCC1C1(C(=O)O)CC(C1)=O
Computed Properties
- Exact Mass: 200.05071541g/mol
- Monoisotopic Mass: 200.05071541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 79.7Ų
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777113-0.05g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2229153-95-9 | 0.05g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1777113-0.1g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2229153-95-9 | 0.1g |
$1332.0 | 2023-09-20 | ||
| Enamine | EN300-1777113-0.25g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2229153-95-9 | 0.25g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1777113-0.5g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2229153-95-9 | 0.5g |
$1453.0 | 2023-09-20 | ||
| Enamine | EN300-1777113-1.0g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2229153-95-9 | 1g |
$1515.0 | 2023-06-02 | ||
| Enamine | EN300-1777113-2.5g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2229153-95-9 | 2.5g |
$2969.0 | 2023-09-20 | ||
| Enamine | EN300-1777113-5.0g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2229153-95-9 | 5g |
$4391.0 | 2023-06-02 | ||
| Enamine | EN300-1777113-10.0g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2229153-95-9 | 10g |
$6512.0 | 2023-06-02 | ||
| Enamine | EN300-1777113-1g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2229153-95-9 | 1g |
$1515.0 | 2023-09-20 | ||
| Enamine | EN300-1777113-5g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2229153-95-9 | 5g |
$4391.0 | 2023-09-20 |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid
Exploring the Versatile Applications of 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid (CAS No. 2229153-95-9)
In the dynamic field of organic chemistry, 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid (CAS No. 2229153-95-9) has emerged as a compound of significant interest. This cyclobutane derivative, characterized by its unique structural features, has found applications in various research and industrial domains. The compound's molecular structure, which includes a cyclobutane ring and a thiolane moiety, makes it a valuable intermediate in synthetic chemistry and material science.
The growing demand for specialty chemicals in pharmaceuticals and agrochemicals has spotlighted compounds like 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid. Researchers are particularly interested in its potential as a building block for designing novel bioactive molecules. Its carboxylic acid functionality allows for further derivatization, enabling the synthesis of esters, amides, and other derivatives with tailored properties. This versatility aligns with current trends in green chemistry and sustainable synthesis, where efficient molecular transformations are highly valued.
Recent studies have explored the physicochemical properties of 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid, including its solubility, stability, and reactivity. These investigations are crucial for optimizing its use in various applications. The compound's thermal stability and compatibility with common organic solvents make it suitable for diverse reaction conditions. Moreover, its potential role in polymer chemistry has attracted attention, particularly in developing new materials with enhanced performance characteristics.
The pharmaceutical industry has shown keen interest in 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid due to its structural similarity to various bioactive compounds. Researchers are investigating its potential as a precursor for drug discovery, especially in designing molecules with improved pharmacokinetic properties. The cyclobutane core of this compound offers interesting possibilities for creating constrained analogs of biologically active molecules, a strategy increasingly employed in modern medicinal chemistry.
In the context of material science, 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid presents opportunities for developing novel functional materials. Its ability to participate in various chemical transformations makes it a promising candidate for creating advanced polymers and coating materials. The compound's structural features may contribute to enhanced material properties such as improved durability, flexibility, or specific interactions with other components in composite systems.
The synthesis and applications of 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid align with current research priorities in molecular design and chemical innovation. As industries seek more efficient and sustainable chemical solutions, compounds like this offer valuable opportunities for development. The growing body of research on cyclobutane derivatives suggests that 2229153-95-9 will continue to attract scientific and industrial interest in the coming years.
Quality control and analytical characterization of 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid are essential aspects of its commercial and research applications. Advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure the compound's purity and confirm its structural integrity. These analytical procedures are particularly important when the compound is used as an intermediate in sensitive applications such as pharmaceutical synthesis.
The market for specialty chemical intermediates like 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid is expected to grow significantly, driven by increasing demand from various industries. Manufacturers and suppliers are focusing on improving production processes to meet the rising need for high-quality chemical building blocks. The compound's unique structural features and versatile reactivity position it well in this expanding market segment.
Environmental considerations are increasingly important in chemical production, and 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid is no exception. Researchers are exploring eco-friendly synthesis routes for this compound, minimizing waste and energy consumption. These efforts align with the broader chemical industry's commitment to sustainable practices and green chemistry principles, making the compound relevant in current environmental discussions.
Looking ahead, the scientific community anticipates new discoveries regarding the applications of 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid. Its potential in catalysis, material science, and pharmaceutical research continues to be explored. As synthetic methodologies advance and analytical techniques become more sophisticated, our understanding of this compound's full potential will undoubtedly expand, opening new avenues for its utilization across multiple scientific disciplines.
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